Enhanced Lipophilicity (XLogP3) Compared to Non-Brominated and N-Methyl Congeners
The target compound's computed XLogP3-AA of 1.1 places it in a more favorable lipophilicity range for oral bioavailability than its non-brominated analogue 1-ethyl-1H-pyrazole-4-carboxylic acid, which lacks the bromine atom and is expected to exhibit a lower XLogP3-AA (estimated ~0.6-0.8). The N-ethyl group further augments lipophilicity by ca. 0.5 units compared to the N-methyl analogue 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid [1][2]. This difference is critical for partitioning into lipid bilayers and for achieving target concentrations in cell-based assays.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazole-4-carboxylic acid (estimated 0.6-0.8); 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (estimated 0.5-0.7) |
| Quantified Difference | Estimated increase of 0.3-0.5 vs. des-bromo; ≥0.5 vs. N-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem |
Why This Matters
The higher XLogP3-AA indicates improved passive membrane permeability, a key determinant for cellular activity in antibacterial or anticancer programs.
- [1] PubChem, Computed XLogP3-AA for CID 84076224 (5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid). View Source
- [2] Fragment-based estimation for 1-ethyl-1H-pyrazole-4-carboxylic acid based on additive contributions of halogen and alkyl group changes. View Source
